molecular formula C7H9NO B1220181 O-Benzylhydroxylamine CAS No. 622-33-3

O-Benzylhydroxylamine

Cat. No. B1220181
CAS RN: 622-33-3
M. Wt: 123.15 g/mol
InChI Key: XYEOALKITRFCJJ-UHFFFAOYSA-N
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Patent
US05856273

Procedure details

O-Benzylhydroxylamine hydrochloride (1.71 g) was suspended in ethyl acetate, and the mixture was washed thoroughly with saturated aqueous sodium bicarbonate solution. the organic layer was dried (MgSO4), and evaporated under reduced pressure to leave O-benzylhydroxylamine as an oil. This was added dropwise to 3-trifluoromethylphenyl isocyanate (2.00 g), and the mixture was left to stand for 1 hour. The mixture was then dissolved in ethyl acetate and washed with 2M hydrochloric acid. The organic layer was separated, dried (MgSO4), and evaporated under reduced pressure to afford the product, yield 2.91 g.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(OCC)(=O)C>[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed thoroughly with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.